molecular formula C11H16N2O B13568242 2-((4-Methylpiperidin-4-yl)oxy)pyridine

2-((4-Methylpiperidin-4-yl)oxy)pyridine

Cat. No.: B13568242
M. Wt: 192.26 g/mol
InChI Key: VFTYKWAHHLEMMV-UHFFFAOYSA-N
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Description

2-[(4-methylpiperidin-4-yl)oxy]pyridine is a chemical compound that features a pyridine ring bonded to a piperidine ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylpiperidin-4-yl)oxy]pyridine typically involves the reaction of 4-methylpiperidine with a pyridine derivative. One common method is the nucleophilic substitution reaction where 4-methylpiperidine reacts with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-[(4-methylpiperidin-4-yl)oxy]pyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylpiperidin-4-yl)oxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-methylpiperidin-4-yl)oxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methylpiperidin-4-yl)oxy]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on ion channels or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine
  • 4-(4-methylpiperidin-1-yl)aniline
  • 1-(4-fluorobenzyl)piperidin-4-yl methanol

Uniqueness

2-[(4-methylpiperidin-4-yl)oxy]pyridine is unique due to its specific ether linkage between the pyridine and piperidine rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and industrial applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(4-methylpiperidin-4-yl)oxypyridine

InChI

InChI=1S/C11H16N2O/c1-11(5-8-12-9-6-11)14-10-4-2-3-7-13-10/h2-4,7,12H,5-6,8-9H2,1H3

InChI Key

VFTYKWAHHLEMMV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)OC2=CC=CC=N2

Origin of Product

United States

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